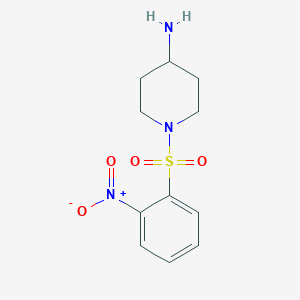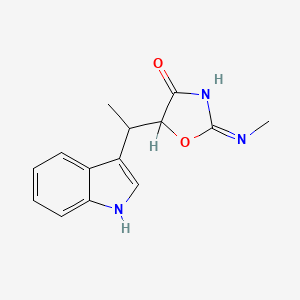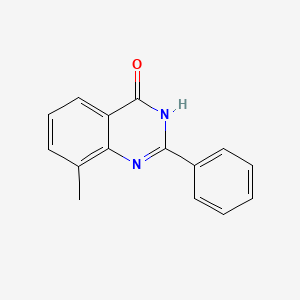
Mordant Red 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mordant Red 5 is an organic compound with the molecular formula C12H9N2NaO6S. It is commonly known as an azo dye, which is a type of dye containing the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. This compound is used in various applications, including as a pH indicator and in dyeing processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mordant Red 5 typically involves the diazotization of 2,4-dihydroxyaniline followed by coupling with 4-hydroxybenzenesulfonic acid. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt and using an acidic medium to facilitate the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reaction time. The final product is often purified through recrystallization or other separation techniques to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Mordant Red 5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The hydroxyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Mordant Red 5 has several scientific research applications:
Chemistry: Used as a pH indicator and in titration processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic uses due to its ability to interact with biological molecules.
Industry: Utilized in dyeing textiles and as a colorant in various products.
Mécanisme D'action
The mechanism of action of Mordant Red 5 involves its ability to undergo reversible changes in structure in response to pH changes, making it useful as a pH indicator. The azo group (-N=N-) can interact with various molecular targets, leading to changes in color that are indicative of the pH of the solution.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid, 4-[(2,4-dihydroxyphenyl)azo]-: Similar structure but different substitution pattern.
Sulfanilic acid: Contains a sulfonic acid group but lacks the azo linkage.
p-Toluenesulfonic acid: Similar sulfonic acid group but different aromatic substitution.
Uniqueness
Mordant Red 5 is unique due to its specific substitution pattern and the presence of both hydroxyl and sulfonic acid groups, which contribute to its distinct chemical properties and applications.
Propriétés
Numéro CAS |
3564-26-9 |
|---|---|
Formule moléculaire |
C12H10N2NaO6S |
Poids moléculaire |
333.27 g/mol |
Nom IUPAC |
sodium;3-[(2,4-dihydroxyphenyl)diazenyl]-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C12H10N2O6S.Na/c15-7-1-3-9(12(17)5-7)13-14-10-6-8(21(18,19)20)2-4-11(10)16;/h1-6,15-17H,(H,18,19,20); |
Clé InChI |
NSRJKPVLFYGMNR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)O)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])O.[Na+] |
SMILES canonique |
C1=CC(=C(C=C1O)O)N=NC2=C(C=CC(=C2)S(=O)(=O)O)O.[Na] |
Key on ui other cas no. |
3564-26-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(1H-Pyrazol-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B1497748.png)





![2,2'-[(1S,2S)-(+)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)phenol]](/img/structure/B1497756.png)


![Pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B1497767.png)

